1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a chloro and methyl group on the benzothiazole ring and a pyrrolidine-2-carboxamide moiety. Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications, making them significant in various fields of scientific research.
Preparation Methods
The synthesis of 1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can be achieved through several synthetic routes One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include condensation, cyclization, and functional group modifications. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: Benzothiazole derivatives are used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can be compared with other benzothiazole derivatives, such as:
6-chloro-2-aminobenzothiazole: Known for its antimicrobial properties.
4-methyl-2-aminobenzothiazole: Studied for its anticancer activity.
2-aminobenzothiazole: A versatile building block in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine-2-carboxamide moiety, which may confer distinct biological activities and chemical reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-7-5-8(14)6-10-11(7)16-13(19-10)17-4-2-3-9(17)12(15)18/h5-6,9H,2-4H2,1H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGREXPBWZPNFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N3CCCC3C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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